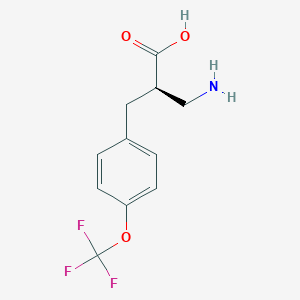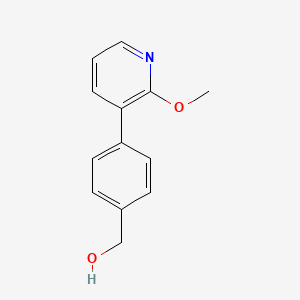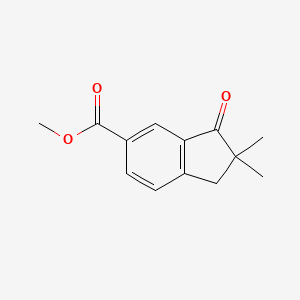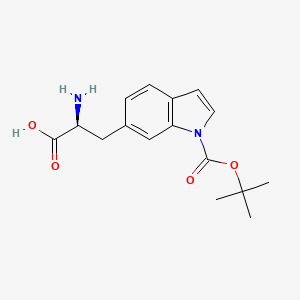
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is a compound that belongs to the class of amino acid derivatives. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used to substitute the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amino acid.
Scientific Research Applications
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical pathways and interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid: Another Boc-protected amino acid with a naphthalene ring instead of an indole ring.
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: A Boc-protected amino acid with a benzyl group.
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-6-yl)propanoic acid is unique due to the presence of the indole ring, which imparts specific chemical and biological properties. The indole ring is a common structural motif in many biologically active compounds, making this compound particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-5-4-10(9-13(11)18)8-12(17)14(19)20/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 |
InChI Key |
ROKIOXODCCDORQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
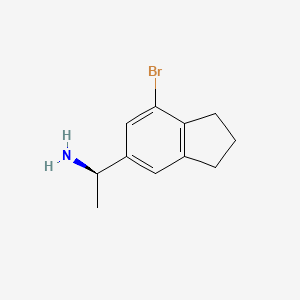
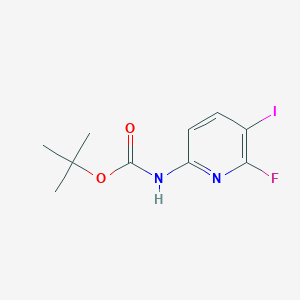

![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)
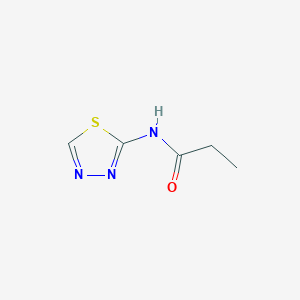
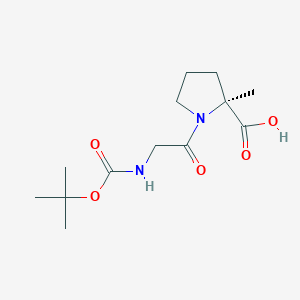
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)

![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
